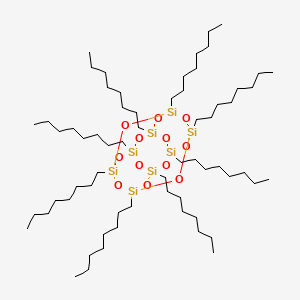
5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-(2-(2,4-dichlorophenoxy)acetylhydrazidyl)-2-oxoindoline (5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI) is an organic compound that has been studied for its potential to act as a drug target and its potential to be used in laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.
Mécanisme D'action
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI is believed to act as a drug target by binding to certain proteins in cancer cells, which prevents them from growing and dividing. This compound has also been found to inhibit the activity of certain enzymes, which can prevent the growth and spread of cancer cells. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Biochemical and Physiological Effects
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have a variety of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, which can prevent the growth and spread of cancer cells. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been found to have a number of other effects, such as reducing the risk of cardiovascular disease, reducing the risk of stroke, and reducing the risk of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has a number of advantages and limitations for use in laboratory experiments. This compound is relatively inexpensive and easy to synthesize, and it is also relatively stable in aqueous solutions. However, this compound is not very soluble in water, which can limit its use in certain experiments. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has a relatively short half-life, which can make it difficult to use in long-term experiments.
Orientations Futures
The future of 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI research is promising, as this compound has potential to be used in the treatment of various diseases. Future research should focus on further elucidating the biochemical and physiological effects of this compound, as well as exploring its potential to be used in the treatment of cancer and other diseases. In addition, further research should be done to explore the potential of this compound to be used in laboratory experiments, as well as to explore its potential to be used in drug delivery systems. Finally, future research should focus on exploring the potential of this compound to be used in combination with other drugs or treatments, as this may lead to more effective treatments for various diseases.
Méthodes De Synthèse
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI is synthesized using a multi-step process that involves the use of chemical reagents and catalysts. The first step involves the reaction of 2,4-dichlorophenoxyacetic acid (2,4-DCPAA) with hydrazine hydrate to form 2,4-dichlorophenoxyacetylhydrazine (2,4-DCPAAH). This is followed by the reaction of 2,4-DCPAAH with 5-chloro-2-oxoindoline to form 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI.
Applications De Recherche Scientifique
5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has been studied for its potential to act as a drug target for cancer therapy. This compound has been found to have anti-tumor and anti-inflammatory properties, and has been studied for its potential to be used in the treatment of various types of cancer. In addition, 5-Cl-3-(2-(2,4-DCP)A-H)-2-OXI has also been studied for its potential to be used in the treatment of other diseases, such as diabetes and Alzheimer’s disease.
Propriétés
IUPAC Name |
N-[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3N3O3/c17-8-1-3-12-10(5-8)15(16(24)20-12)22-21-14(23)7-25-13-4-2-9(18)6-11(13)19/h1-6,20,24H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQVXNOWSRTHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)